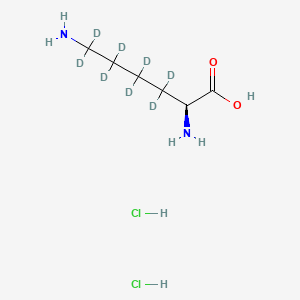

L-Lysine-d8 (dihydrochloride)

Description

Overview of Deuterated Amino Acids in Research Paradigms

Among the various stable isotopes, deuterium (B1214612) (²H or D), a heavy isotope of hydrogen, has found significant utility in the labeling of amino acids. chempep.com Deuterated amino acids are particularly valuable for several reasons. The substitution of hydrogen with deuterium results in a significant mass change, which is readily detectable by mass spectrometry. medchemexpress.com This makes them excellent internal standards for quantitative studies, helping to correct for sample loss during preparation and variations in instrument response. oup.com

Deuterated amino acids are employed in a variety of research paradigms. nih.gov In proteomics, they are fundamental to techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful method for comparative and quantitative proteomics. wikipedia.orgnih.gov In this approach, one cell population is grown in a medium containing a "heavy" deuterated amino acid, while a control population is grown with the normal "light" amino acid. wikipedia.org When the protein lysates from both populations are mixed and analyzed by mass spectrometry, the ratio of the heavy to light peptides provides a precise quantification of relative protein abundance. oup.comwikipedia.org Furthermore, the use of deuterium can offer enhanced structural resolution in NMR studies. silantes.com

Specific Role and Utility of L-Lysine-d8 (dihydrochloride) as a Research Tool

L-Lysine-d8 (dihydrochloride) is a specific deuterated amino acid where eight hydrogen atoms in the L-lysine molecule have been replaced by deuterium atoms. isotope.comscbt.com This particular isotopologue of lysine (B10760008) has become a crucial tool in several areas of biochemical research, most notably in quantitative proteomics and metabolic flux analysis. isotope.com

In quantitative proteomics, L-Lysine-d8 is frequently used in SILAC experiments. isotope.comckgas.com Since lysine is an essential amino acid for many organisms, it is readily incorporated into newly synthesized proteins during cell culture. nih.gov The significant mass shift of +8 Daltons provided by the eight deuterium atoms allows for clear differentiation between the labeled and unlabeled proteins in a mass spectrometer. isotope.com This enables researchers to accurately quantify changes in protein expression in response to various stimuli or between different cellular states. nih.gov

In the field of metabolic flux analysis, L-Lysine-d8 serves as a tracer to delineate the pathways of lysine metabolism. lth.senih.gov By introducing labeled lysine into a biological system, scientists can track its conversion into other molecules, providing a detailed map of the metabolic network. springernature.com This is particularly important for understanding the metabolism of organisms used in industrial biotechnology, such as Corynebacterium glutamicum, a bacterium used for the large-scale production of lysine. nih.govnih.gov

The dihydrochloride (B599025) form of L-Lysine-d8 enhances its stability and solubility in aqueous solutions, making it convenient for use in cell culture media and other experimental setups. isotope.com

| Property | Value |

| Chemical Formula | C₆H₈D₈N₂O₂ · 2HCl |

| Molecular Weight | 227.16 g/mol isotope.com |

| Isotopic Enrichment | 98 atom % D sigmaaldrich.com |

| Synonyms | (S)-2,6-Diaminohexanoic-3,3,4,4,5,5,6,6-d8 Acid Dihydrochloride |

| Application | Description |

| Quantitative Proteomics (SILAC) | Used as a "heavy" amino acid to metabolically label proteins for relative and absolute quantification by mass spectrometry. isotope.comckgas.com |

| Metabolic Flux Analysis | Serves as a tracer to study the metabolic pathways and rates of lysine synthesis and degradation. lth.senih.gov |

| Internal Standard | Employed as an internal standard in mass spectrometry-based quantification of lysine and its metabolites due to its distinct mass. medchemexpress.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H16Cl2N2O2 |

|---|---|

Molecular Weight |

227.16 g/mol |

IUPAC Name |

(2S)-2,6-diamino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid;dihydrochloride |

InChI |

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i1D2,2D2,3D2,4D2;; |

InChI Key |

JBBURJFZIMRPCZ-YSVSKNHBSA-N |

Isomeric SMILES |

[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl.Cl |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl.Cl |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Characterization of L Lysine D8 Dihydrochloride

Methodologies for Stereoselective Deuteration of Amino Acids

The synthesis of L-Lysine-d8, where all eight methylene protons on the side chain are replaced with deuterium (B1214612), requires specific and controlled chemical strategies. While various methods exist for deuterating amino acids, achieving high levels of incorporation specifically on the side chain without affecting the chiral center at the alpha-carbon presents a significant challenge.

Enantioselective Deuteration Approaches for Alpha-Position Labeling

Enantioselective deuteration is critical when targeting the α-position of amino acids to maintain their biological activity. One notable approach involves the use of pyridoxal 5'-phosphate (PLP)-dependent enzymes. These enzymes can catalyze the reversible deprotonation of the α-carbon of an amino acid, allowing for a hydrogen-deuterium (H/D) exchange in the presence of a deuterium source like heavy water (D₂O). For instance, a PLP-dependent Mannich cyclase, LolT, has been shown to stereoselectively α-deuterate a variety of L-amino acids, including L-lysine, with high efficiency and stereoretention. This biocatalytic method offers the advantage of mild reaction conditions and high selectivity, ensuring that the L-configuration of the amino acid is preserved.

Another strategy involves chemical methods that proceed with retention of configuration. For example, treating an N-protected amino acid with a base in a deuterated solvent can facilitate α-deuteration. The choice of the protecting group and reaction conditions is crucial to prevent racemization. While highly effective for the α-position, these methods are not directly applicable for the extensive side-chain deuteration required for L-Lysine-d8.

Biocatalytic Reductive Amination for Site-Specific Deuterium Incorporation

Biocatalytic reductive amination presents a powerful tool for introducing deuterium at specific sites. This method typically involves an amino acid dehydrogenase that catalyzes the formation of an imine from a keto-acid precursor, which is then reduced to an amino acid. By supplying a deuterated reducing agent, such as deuterated nicotinamide adenine dinucleotide (NADH), deuterium can be incorporated at the α-position. While this is a highly selective method for α-deuteration, it is not the primary route for producing side-chain labeled lysine (B10760008) like L-Lysine-d8.

However, enzymatic systems can be engineered to achieve deuteration at other positions. For instance, a dual-protein catalysis system involving an aminotransferase (DsaD) and a partner protein (DsaE) has been utilized to catalyze H/D exchange at both the Cα and Cβ positions of various amino acids. This highlights the potential of biocatalysis for more complex deuteration patterns beyond the alpha-carbon.

Considerations for Deuterium Placement within the Lysine Carbon Skeleton

The synthesis of L-Lysine-d8, with the specific isotopic labeling pattern H₂N(CD₂)₄CH(NH₂)COOH·2HCl, necessitates a multi-step chemical synthesis approach rather than a direct H/D exchange on L-lysine itself, which would be challenging to control with such high specificity on the aliphatic side chain. A plausible synthetic route would involve starting with a precursor that allows for the introduction of deuterium at the desired positions before the final assembly of the lysine molecule.

One potential strategy could involve the use of a deuterated intermediate, such as a d8-dibromoalkane, which can then be used in a classic amino acid synthesis, like a modified Strecker or acetamidomalonate synthesis, to construct the full lysine skeleton. The stereochemistry at the α-carbon would be controlled in the final steps, for example, through enzymatic resolution or asymmetric synthesis, to yield the desired L-enantiomer. The stability of the C-D bonds in the aliphatic chain ensures that the isotopic label is retained throughout the synthetic sequence.

Analytical Validation of Isotopic Enrichment and Structural Integrity for Research Applications

Following the synthesis of L-Lysine-d8 (dihydrochloride), it is imperative to verify its isotopic enrichment and structural integrity to ensure its reliability in research applications. This is achieved through a combination of sophisticated analytical techniques.

Assessment of Deuterium Atom Percent Enrichment in L-Lysine-d8 (dihydrochloride)

The deuterium atom percent enrichment quantifies the extent to which hydrogen atoms have been replaced by deuterium. Mass spectrometry is the primary technique used for this assessment. By analyzing the mass-to-charge (m/z) ratio of the molecular ion of the deuterated lysine, the distribution of different isotopologues (molecules with different numbers of deuterium atoms) can be determined.

For L-Lysine-d8, the theoretical molecular weight of the fully deuterated free base is approximately 154.24 g/mol , compared to 146.19 g/mol for the unlabeled compound. In mass spectrometry, the molecular ion peak for L-Lysine-d8 would be expected at an m/z corresponding to [M+H]⁺ of approximately 155.25. By comparing the intensity of this peak with any residual peaks corresponding to partially deuterated or unlabeled lysine, the isotopic enrichment can be calculated. Commercially available L-Lysine-d8 typically boasts an isotopic purity of 98% or higher.

Table 1: Theoretical Mass Data for L-Lysine and L-Lysine-d8

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| L-Lysine | C₆H₁₄N₂O₂ | 146.1055 |

| L-Lysine-d8 | C₆H₆D₈N₂O₂ | 154.1558 |

Note: This table presents the theoretical monoisotopic masses for the free base form of the compounds.

Spectroscopic Techniques for Isotopic Purity Confirmation (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for confirming the structural integrity and the specific positions of deuterium incorporation.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of L-Lysine-d8 (dihydrochloride), the signals corresponding to the methylene protons of the side chain (positions 3, 4, 5, and 6) should be absent or significantly diminished. The only prominent signals would be from the α-proton and the protons of the amino and carboxylic acid groups (which may exchange with deuterium if the solvent is D₂O). This provides direct evidence of successful deuteration at the intended positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of L-Lysine-d8 will show characteristic shifts for the carbon atoms. The carbons bonded to deuterium (C3, C4, C5, and C6) will exhibit a characteristic triplet splitting pattern due to coupling with deuterium (spin I=1), and their signals may be shifted slightly upfield compared to the unlabeled compound. This confirms the location of the deuterium atoms on the carbon skeleton.

Table 2: Representative ¹H NMR Chemical Shifts for L-Lysine Dihydrochloride (B599025) in D₂O

| Proton | Chemical Shift (ppm) |

| H-α | ~4.1 |

| H-ε | ~3.0 |

| H-β, H-γ, H-δ | ~1.5-2.0 |

Note: In L-Lysine-d8 dihydrochloride, the signals for H-β, H-γ, and H-δ would be absent, and the H-ε signal would correspond to the CHD group if deuteration is not 100% complete, or be absent in a fully deuterated sample at positions 3,4,5, and 6.

Mass Spectrometry (MS) provides complementary information to NMR. High-resolution mass spectrometry can precisely determine the mass of the molecular ion, confirming the incorporation of eight deuterium atoms. The isotopic distribution pattern observed in the mass spectrum can be compared to the theoretical distribution for a given level of isotopic enrichment, providing a quantitative measure of purity. The fragmentation pattern in tandem mass spectrometry (MS/MS) can also be used to confirm the location of the deuterium labels within the molecule.

Chromatographic Approaches for Chemical Integrity and Impurity Profiling in Research Grade Materials

The assessment of chemical integrity and the profiling of impurities in research-grade materials such as L-Lysine-d8 (dihydrochloride) are critical for ensuring the accuracy and reproducibility of experimental results. Chromatographic techniques are fundamental to this process, providing robust methods for separation, identification, and quantification of the target compound and any associated impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are the principal methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like amino acids. For L-Lysine and its isotopologues, several HPLC methods are utilized to verify chemical purity and identify potential impurities. nih.gov The choice of method often depends on the specific analytical goal, such as separating related amino acids or identifying stereoisomeric impurities (D-lysine).

Common HPLC approaches include:

Ion-Exchange Chromatography (IEC): This is a widely used method for separating amino acids based on their charge characteristics. europa.eueuropa.eu The stationary phase is an ion-exchange resin, and the mobile phase is typically an aqueous buffer. europa.eu The separation is achieved by carefully controlling the pH and ionic strength of the mobile phase. sielc.com Post-column derivatization with reagents like ninhydrin is often employed to allow for visible-light detection, as amino acids like lysine lack a strong native chromophore. europa.euresearchgate.net

Reversed-Phase (RP-HPLC): While challenging due to the high polarity of lysine, RP-HPLC methods have been developed, often requiring pre-column derivatization to increase the hydrophobicity of the analyte. researchgate.net Techniques using polar-embedded C18 columns or mixed-mode columns that combine reversed-phase and ion-exchange characteristics can also achieve satisfactory retention and separation without derivatization. nih.govsielc.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another valuable technique for polar compounds and can be used as an alternative to reversed-phase or ion-exchange chromatography. sielc.com

Detection in HPLC is commonly performed using UV-Vis detectors (often after derivatization), fluorescence detectors (FLD) for enhanced sensitivity with specific derivatizing agents like ortho-phthaldialdehyde (OPA), or mass spectrometry (MS) for direct detection and structural confirmation. europa.eunih.gov

Table 1: Example HPLC Parameters for Lysine Analysis

| Parameter | Method 1: Ion-Exchange | Method 2: Reversed-Phase |

|---|---|---|

| Column | Ion-Exchange Column (IEC) europa.eu | C8 or C18 Column researchgate.netmdpi.com |

| Mobile Phase | Sodium citrate buffer gradient europa.eu | Phosphate buffer and an organic modifier (e.g., Methanol or Acetonitrile) researchgate.net |

| Detection | Post-column derivatization with ninhydrin, VIS detection at 570 nm europa.eu | Fluorescence detection (FLD) after derivatization or Mass Spectrometry (MS) nih.govmdpi.com |

| Internal Standard | Norleucine europa.eu | L-phenylalanine ethyl-ester hydrochloride mdpi.com |

Gas Chromatography (GC)

Gas chromatography is a high-resolution separation technique, but its application to amino acids like L-Lysine-d8 requires a crucial derivatization step. Amino acids are non-volatile and thermally labile, making them unsuitable for direct GC analysis. thermofisher.com Derivatization converts the polar carboxyl and amino groups into less polar, more volatile, and thermally stable derivatives. thermofisher.com

Common derivatization strategies include:

Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-Methyl-N-tert(butyldimethylsilyl)tri-fluoroacetamide (MTBSTFA) are used to replace active hydrogens on the amino and carboxyl groups with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. thermofisher.comresearchgate.net

Acylation/Esterification: A two-step process involving esterification of the carboxyl group (e.g., with methanolic HCl) followed by acylation of the amino groups (e.g., with pentafluoropropionic anhydride - PFPA) is also common. nih.govmdpi.com

Once derivatized, the sample is analyzed by GC, typically using a non-polar or mid-polarity capillary column. The premier detection method for this application is mass spectrometry (GC-MS). GC-MS provides not only quantification but also mass spectra that confirm the identity of the analyte and any impurities based on their fragmentation patterns. researchgate.netnih.gov This is particularly valuable for isotopically labeled compounds, as the mass spectrum will show the mass shift corresponding to the deuterium labeling, confirming isotopic incorporation.

Table 2: Typical GC-MS Parameters for Derivatized Lysine Analysis

| Parameter | Description |

|---|---|

| Derivatization Reagent | MSTFA (Silylation) or PFPA/Methanol (Acylation/Esterification) thermofisher.comnih.gov |

| Column | 5% Phenyl Methylpolysiloxane (e.g., TRACE TR-5) thermofisher.com |

| Carrier Gas | Helium |

| Detection | Mass Spectrometry (MS) with Electron Ionization (EI) or Chemical Ionization (CI) researchgate.net |

Mass Spectrometry for Isotopic and Chemical Purity

The coupling of mass spectrometry to both LC and GC is indispensable for the characterization of L-Lysine-d8.

Chemical Integrity and Impurity Profiling: LC-MS/MS is a highly sensitive and selective technique for detecting and quantifying impurities, even at trace levels. nih.govnih.gov It can identify related amino acid impurities, synthetic by-products, or degradation products.

Isotopic Enrichment: High-resolution mass spectrometry can precisely determine the isotopic distribution of the L-Lysine-d8 molecule, confirming the number and position of deuterium atoms and quantifying the level of isotopic enrichment. nih.gov This ensures that the material meets the specifications required for its use as an internal standard or tracer in metabolic research.

Applications in Quantitative Proteomics Research

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely used metabolic labeling technique that allows for the accurate relative quantification of proteins between different cell populations. creative-proteomics.comcreative-proteomics.com The method relies on the in vivo incorporation of stable isotope-labeled amino acids into all newly synthesized proteins. gbiosciences.com

Fundamental Principles and Methodological Framework of SILAC for Comparative Proteomics

The fundamental principle of SILAC is elegant and straightforward. creative-proteomics.com Two populations of cells are cultured in media that are identical in composition, with the exception of specific essential amino acids. One population is grown in "light" medium, containing the natural, unlabeled form of an amino acid (e.g., L-lysine). The other population is cultured in "heavy" medium, where the natural amino acid is replaced with a stable isotope-labeled counterpart, such as L-Lysine-d8 (dihydrochloride). creative-proteomics.com

Over the course of several cell divisions, typically at least five, the heavy amino acid is fully incorporated into the proteome of the cells grown in the heavy medium. nih.gov This results in two distinct cell populations where the proteins are chemically identical but differ in mass due to the presence of the stable isotopes. nih.gov This mass difference is readily detectable by mass spectrometry.

The methodological framework of a typical SILAC experiment for comparative proteomics involves the following key steps:

Cell Culture and Labeling: Two cell populations are cultured in either light or heavy SILAC medium until near-complete incorporation of the labeled amino acid is achieved.

Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).

Sample Mixing: After the experimental treatment, the two cell populations are harvested and mixed in a 1:1 ratio based on cell number or protein concentration. nih.gov This early-stage mixing is a crucial advantage of SILAC as it minimizes experimental variability that can be introduced during sample processing. creative-proteomics.com

Protein Extraction and Digestion: Proteins are extracted from the mixed cell lysate and are typically digested into smaller peptides using a protease, most commonly trypsin. Trypsin cleaves proteins specifically at the C-terminus of lysine (B10760008) and arginine residues, ensuring that most resulting peptides will contain at least one labeled amino acid. creative-proteomics.comnih.gov

Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer detects pairs of chemically identical peptides that differ only by the mass of the incorporated stable isotope.

Quantification: The relative abundance of a protein between the two experimental conditions is determined by comparing the signal intensities of the light and heavy peptide pairs. gbiosciences.com

Integration of L-Lysine-d8 (dihydrochloride) in Heavy SILAC Media Formulations for Proteome Labeling

L-Lysine-d8 (dihydrochloride) is a commonly used "heavy" amino acid in SILAC experiments. The "d8" designation indicates that eight hydrogen atoms in the lysine molecule have been replaced with their stable isotope, deuterium (B1214612). This results in a significant and predictable mass shift in peptides containing this labeled amino acid, facilitating their detection and quantification by mass spectrometry.

The integration of L-Lysine-d8 (dihydrochloride) into heavy SILAC media formulations is a critical step. The specialized medium is formulated to be deficient in the natural L-lysine, which is then supplemented with L-Lysine-d8 (dihydrochloride). nih.gov It is essential to use dialyzed fetal bovine serum in the culture medium to avoid the presence of unlabeled lysine from the serum, which would interfere with the labeling efficiency. thermofisher.com

The choice of lysine as a labeling amino acid is strategic. Lysine is an essential amino acid for mammalian cells, meaning they cannot synthesize it themselves and must obtain it from the culture medium. This ensures efficient incorporation of the labeled lysine into the cellular proteome. Furthermore, the use of trypsin for protein digestion, which cleaves after lysine and arginine residues, guarantees that the vast majority of resulting peptides will be labeled and thus quantifiable. nih.gov

Different isotopologues of lysine can be used to enable multiplexed experiments. For instance, a three-state experiment can be performed using light lysine, L-lysine-d4, and L-Lysine-d8, allowing for the simultaneous comparison of three different experimental conditions. thermofisher.com

Dynamic SILAC Approaches for Investigating Protein Turnover Rates

Beyond comparative proteomics, SILAC can be adapted to study the dynamics of the proteome, including protein synthesis and degradation rates. This is achieved through a technique known as dynamic SILAC or pulsed SILAC (pSILAC). mdpi.comnih.gov

In a dynamic SILAC experiment, cells are initially grown in a "light" medium and then abruptly switched to a "heavy" medium containing L-Lysine-d8 (dihydrochloride). researchgate.net Samples are then collected at various time points after the switch. By measuring the ratio of heavy to light peptides for each protein over time, researchers can determine the rate at which new proteins are synthesized (incorporation of the heavy label) and old proteins are degraded (disappearance of the light label). plos.orgacs.org

This pulse-chase-like approach provides valuable insights into the half-lives of proteins and how protein turnover is affected by different cellular states or perturbations. biorxiv.orgnih.gov Dynamic SILAC has been instrumental in understanding cellular homeostasis and the remodeling of the proteome in response to various stimuli. nih.gov

| SILAC Approach | Primary Application | Key Feature |

| Standard SILAC | Comparative Proteomics | Compares protein abundance between two or more conditions at a single time point. |

| Dynamic SILAC (pSILAC) | Protein Turnover Analysis | Measures the rates of protein synthesis and degradation over time. |

Alternative Proteomic Labeling Strategies Utilizing Deuterated Lysine

While SILAC is a powerful technique, it is primarily applicable to cells that can be cultured in vitro. For in vivo studies in whole organisms or for specific applications where metabolic labeling with amino acids is not feasible, alternative strategies that also utilize deuterated lysine have been developed.

In Vivo Deuterium Oxide (D2O) Labeling for Global Protein Synthesis Measurements

A powerful in vivo technique for measuring protein synthesis rates involves the administration of deuterium oxide (D₂O), also known as heavy water, to an organism. physiology.orgnih.gov The deuterium from D₂O is incorporated into various biomolecules, including the non-essential amino acids that are synthesized by the organism. physiology.orgresearchgate.net These deuterated amino acids are then used by the cellular machinery for protein synthesis. nih.gov

Application in Post-Translational Modification Analysis (e.g., Lysine Acetylation Profiling)

Deuterated lysine is also valuable in the study of post-translational modifications (PTMs), which are chemical modifications to proteins that occur after their synthesis and play crucial roles in regulating protein function. Lysine residues are subject to a variety of PTMs, including acetylation, methylation, and ubiquitination. nih.govchomixbio.com

Stable isotope labeling, including the use of deuterated lysine, can be employed to quantify changes in the levels of specific PTMs. nih.gov For example, in lysine acetylation profiling, cells can be grown in the presence of heavy lysine, and changes in the acetylation status of specific lysine residues can be quantified by comparing the intensities of the heavy and light acetylated peptides. nih.gov

Furthermore, metabolic labeling with precursors of acetyl groups, such as D3-acetate, can be used to track the dynamics of protein acetylation. springernature.com This allows researchers to distinguish between steady-state and dynamically regulated acetylation events. Combining metabolic labeling with affinity enrichment techniques for modified peptides enables the large-scale, quantitative analysis of the acetylome. acs.orgchemrxiv.org

| Labeling Strategy | Primary Application | Labeling Agent |

| In Vivo D₂O Labeling | Global Protein Synthesis | Deuterium Oxide (D₂O) |

| PTM Analysis | Quantification of PTMs | Deuterated Lysine / PTM precursors |

Mass Spectrometry-Based Quantitative Proteomics Workflow Integration

The integration of L-Lysine-d8 into mass spectrometry (MS)-based quantitative proteomics workflows, primarily through Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), provides a powerful method for comparing the relative abundance of proteins across different cell populations. creative-proteomics.com This metabolic labeling strategy involves growing one population of cells in a "light" medium containing natural lysine and another in a "heavy" medium containing an isotope-labeled lysine, such as L-Lysine-d8. creative-proteomics.comthermofisher.com After a sufficient number of cell divisions to ensure complete incorporation of the labeled amino acid, the cell populations are mixed. creative-proteomics.com This early-stage mixing is a key advantage of SILAC, as it minimizes experimental variability from subsequent sample processing steps. creative-proteomics.comcreative-proteomics.com

The combined protein lysate is then processed and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). thermofisher.com In the mass spectrometer, peptides containing the natural lysine are distinguished from those containing L-Lysine-d8 by a characteristic mass shift. thermofisher.com For L-Lysine-d8, this shift is typically 4 Daltons. thermofisher.com The relative abundance of a protein in the two cell populations is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs. creative-proteomics.com This approach allows for accurate and reproducible quantification of thousands of proteins in a single experiment. nih.gov

Sample Preparation and Enzymatic Digestion Strategies for Deuterated Peptides

The preparation of samples containing deuterated peptides from L-Lysine-d8 labeled cells is a critical step that directly impacts the quality of the quantitative proteomic data. The process begins after the "heavy" (L-Lysine-d8) and "light" (natural lysine) cell populations have been combined. thermofisher.com

Cell Lysis and Protein Extraction: The mixed cell pellet is first lysed to release the proteins. This is typically achieved using a lysis buffer containing detergents to solubilize proteins and inhibitors for proteases and phosphatases to maintain protein integrity. thermofisher.com The total protein concentration of the lysate is measured to ensure equal loading for subsequent steps.

Reduction and Alkylation: To facilitate enzymatic digestion, the disulfide bonds within the proteins are first reduced. This is commonly done by adding a reducing agent like dithiothreitol (B142953) (DTT) and incubating at an elevated temperature. nih.govpromega.com Following reduction, the free sulfhydryl groups are alkylated, typically with iodoacetamide, to prevent the reformation of disulfide bonds. nih.govgbiosciences.com This step ensures that the protein remains in a linear, unfolded state, making it more accessible to proteolytic enzymes. promega.com

Enzymatic Digestion: The protein mixture is then digested into smaller peptides, which are more suitable for mass spectrometry analysis. The most commonly used enzyme in proteomics is trypsin, which specifically cleaves proteins at the C-terminus of lysine and arginine residues. promega.combioinformaticshome.com This specificity is advantageous in SILAC experiments, as it ensures that most resulting peptides (except the C-terminal one) will contain a single labeled or unlabeled lysine or arginine, simplifying data analysis. nih.gov For samples labeled only with heavy lysine, endoproteinase LysC, which cleaves specifically at lysine residues, can be used. nih.gov

Two primary strategies for digestion are employed:

In-solution digestion: The proteins are digested directly in the liquid lysate. After reduction and alkylation, the sample is diluted to reduce the concentration of denaturants (like urea) that can inhibit enzyme activity, and then trypsin or LysC is added for an overnight incubation. promega.com

In-gel digestion: The protein mixture is first separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). gbiosciences.com This allows for an initial fractionation of the proteome. Protein bands are then excised from the gel, and the proteins within the gel pieces are destained, reduced, alkylated, and finally digested by adding the enzyme directly to the gel slices. gbiosciences.comckisotopes.com

Following digestion, the resulting peptide mixture is purified and desalted, often using solid-phase extraction techniques like C18 ZipTips, to remove contaminants that could interfere with the LC-MS/MS analysis. promega.com The clean peptides are then ready for mass spectrometry. gbiosciences.com

Bioinformatic and Statistical Data Analysis for L-Lysine-d8-labeled Proteomes

The analysis of data from L-Lysine-d8-labeled proteomic experiments requires specialized bioinformatic software and robust statistical methods to accurately identify and quantify proteins and to determine which proteins show significant changes in abundance between the experimental conditions.

Peptide Identification and Quantification: The raw data generated by the mass spectrometer consists of thousands of tandem mass spectra. This data is processed by software platforms that can handle SILAC data. A widely used tool for this purpose is MaxQuant . nih.govmedium.comspringernature.com The workflow in MaxQuant involves several key steps:

Peak Detection: The software identifies peptide signals in the mass spectra. medium.com

Database Searching: The tandem mass spectra are searched against a protein database (e.g., UniProt) to identify the amino acid sequence of the peptides. springernature.com

Quantification: MaxQuant identifies the "light" and "heavy" SILAC pairs based on their characteristic mass difference and calculates the ratio of their intensities. researchgate.net This ratio reflects the relative abundance of the peptide, and consequently the protein, in the two original cell populations.

Other software packages capable of analyzing SILAC data include PEAKS Studio, Proteome Discoverer, and various open-source tools. thermofisher.comyoutube.com

Data Normalization and Statistical Analysis: After quantification, the distribution of SILAC ratios is typically centered around 1:1 (or log2 ratio of 0), as most proteins are not expected to change in abundance. Normalization is performed to correct for any systematic bias in this distribution, ensuring that the median ratio is indeed 1:1. youtube.com

To identify proteins that are significantly up- or down-regulated, statistical tests are applied. A common approach is to use a t-test (e.g., a paired t-test in PEAKS Studio or a one-sample t-test on the log2-transformed ratios) to determine if the mean ratio for a particular protein is significantly different from 1. youtube.combiologists.com For experiments with multiple conditions or groups, an analysis of variance (ANOVA) may be used. youtube.com

A crucial step is the control of the false discovery rate (FDR), which is the proportion of proteins identified as significant that are actually false positives. This is often done using methods like the Benjamini-Hochberg procedure or permutation-based FDR calculations to generate an adjusted p-value (q-value). youtube.combiologists.com Proteins with a q-value below a certain threshold (e.g., 0.05) are considered to be significantly regulated. The results are often visualized using a volcano plot, which plots the statistical significance versus the magnitude of the change for each protein.

The table below summarizes some of the key bioinformatic tools and statistical methods used in the analysis of L-Lysine-d8-labeled proteomes.

| Analysis Step | Software/Method | Description |

| Peptide Identification & Quantification | MaxQuant | A popular, free platform for quantitative proteomics that fully supports SILAC data analysis, from raw data processing to protein quantification. nih.govmedium.com |

| PEAKS Studio | A comprehensive software for proteomics data analysis that includes features for SILAC quantification and statistical analysis. youtube.com | |

| Proteome Discoverer | Thermo Fisher Scientific's platform for proteomics data analysis, which supports various quantitative methods including SILAC. thermofisher.com | |

| Statistical Analysis | Student's t-test | Used to assess the statistical significance of the difference in abundance for a protein between two conditions. youtube.combiologists.com |

| ANOVA | Employed for experiments with more than two groups or conditions to identify proteins with significant changes across the groups. youtube.com | |

| False Discovery Rate (FDR) Control | Statistical methods (e.g., Benjamini-Hochberg, permutation-based) are used to correct for multiple hypothesis testing and control the rate of false positives. youtube.combiologists.com | |

| Data Visualization | Volcano Plot | A scatter plot used to visualize significantly changing proteins, plotting significance (p-value) against the fold-change. |

Applications in Metabolomics and Metabolic Flux Analysis

L-Lysine-d8 (dihydrochloride) as a Stable Isotope Tracer in Metabolic Pathway Elucidation

Stable isotope tracing is a fundamental technique for mapping the flow of atoms through metabolic networks, providing critical insights into cellular metabolism. nih.gov L-Lysine-d8 (dihydrochloride) is employed as a tracer to illuminate the complex pathways of lysine (B10760008) metabolism. By introducing this labeled compound into a biological system, researchers can track the incorporation of the deuterium (B1214612) atoms into downstream metabolites, thereby elucidating the metabolic fate of lysine.

Lysine, an essential amino acid, is metabolized through various pathways that differ between organisms and even tissues. nih.gov In mammals, the primary route for lysine degradation is the saccharopine pathway, which is predominantly active in the liver. nih.govnih.gov Another significant route is the pipecolic acid pathway, which is more prevalent in the brain. nih.govnih.gov The catabolism of lysine ultimately yields acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production. nih.govcreative-proteomics.com

The anabolic pathways of lysine are primarily found in bacteria, plants, and fungi, as most higher organisms cannot synthesize it de novo. semanticscholar.org In microorganisms, the diaminopimelate (DAP) pathway is a major route for lysine biosynthesis, starting from aspartate. creative-proteomics.com

The use of L-Lysine-d8 allows for the detailed investigation of these pathways. For instance, in a study investigating lysine degradation in Phaeobacter inhibens, uniformly ¹³C labeled L-lysine was used to trace its catabolism. The results revealed that P. inhibens utilizes at least two parallel pathways for the initial degradation steps of lysine and that L-pipecolate is an intermediate. semanticscholar.orgresearchgate.net This research highlights how stable isotopes can unravel complex and previously unknown metabolic routes.

Table 1: Key Lysine Metabolic Pathways

| Pathway | Primary Function | Key Intermediates | Organism/Tissue Prevalence |

| Saccharopine Pathway | Catabolism | Saccharopine, α-Aminoadipic acid | Mammalian Liver nih.govnih.gov |

| Pipecolic Acid Pathway | Catabolism | Pipecolic acid, Δ¹-piperideine-2-carboxylate | Mammalian Brain nih.govnih.gov |

| Diaminopimelate (DAP) Pathway | Anabolism | Aspartate, Dihydropicolinate | Bacteria, Plants creative-proteomics.com |

| α-Aminoadipic Acid (α-AAA) Pathway | Anabolism | α-Ketoglutarate, Homocitrate | Fungi mdpi.com |

By tracking the appearance of the deuterium label in various molecules, researchers can identify previously unknown intermediates in lysine metabolism. Mass spectrometry analysis of samples from systems supplied with L-Lysine-d8 can reveal the mass isotopomer distribution in downstream metabolites. This information is crucial for constructing a comprehensive map of the metabolic network.

Metabolic flux analysis (MFA) quantifies the rates of reactions in a metabolic network. Stable isotope tracers like L-Lysine-d8 are essential for MFA. By measuring the isotopic enrichment in various metabolites over time, mathematical models can be used to calculate the flux through different pathways. nih.gov For example, a study on lysine-producing Corynebacterium glutamicum used ¹³C-labeled glucose to analyze metabolic flux, demonstrating that on glucose, the flux into the lysine pathway was 30.0%, which was higher than the 25.4% observed on fructose. nih.gov While this study used a labeled carbon source, the same principles apply when using a labeled amino acid like L-Lysine-d8 to trace its specific metabolic fate and quantify its contribution to various metabolic pools.

Quantitative Metabolomics Utilizing Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (ID-MS) is a highly accurate method for quantifying metabolites in biological samples. nih.gov This technique relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest.

L-Lysine-d8 (dihydrochloride) serves as an ideal internal standard for the absolute quantification of L-Lysine in various biological matrices, such as plasma, urine, and cerebrospinal fluid. medchemexpress.commedchemexpress.com Because L-Lysine-d8 has the same chemical and physical properties as endogenous L-Lysine, it behaves identically during sample preparation, extraction, and chromatographic separation. However, due to its higher mass, it can be distinguished from the unlabeled lysine by the mass spectrometer.

By adding a known amount of L-Lysine-d8 to a sample, the ratio of the labeled to unlabeled lysine can be measured. This ratio is then used to calculate the exact concentration of the endogenous L-Lysine, correcting for any sample loss or variations in instrument response. This approach significantly improves the accuracy and precision of quantification. springernature.com

Table 2: Application of Isotope Dilution Mass Spectrometry for Amino Acid Quantification

| Analyte | Internal Standard | Biological Matrix | Key Advantage |

| L-Lysine | L-Lysine-d8 (dihydrochloride) | Plasma, Urine, CSF | High accuracy and precision in absolute quantification |

| Other Amino Acids | Corresponding Stable Isotope-Labeled Amino Acids | Various | Corrects for matrix effects and procedural losses |

To ensure the highest accuracy and reproducibility when using L-Lysine-d8 as an internal standard, several methodological factors must be considered. The purity of the labeled standard is critical, and its concentration in the spiking solution must be accurately known. The labeled standard should be added to the sample as early as possible in the workflow to account for any losses during sample processing.

Matrix effects, which are the suppression or enhancement of ionization in the mass spectrometer due to other components in the biological sample, can be a significant source of error. The use of a co-eluting stable isotope-labeled internal standard like L-Lysine-d8 is the most effective way to compensate for these effects, as both the analyte and the standard are affected similarly.

Furthermore, proper chromatographic separation is essential to distinguish the analyte from isobaric interferences. Method validation, including the assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy, is crucial for ensuring the reliability of the results. nih.govnih.gov For example, a study developing an LC-MS/MS method for free amino acids and dipeptides reported a limit of detection in the 0.05-1 pmol range and reproducibility with variations of less than 10%. nih.gov

Studies of Amino Acid Turnover and Whole-Body Metabolic Kinetics

Stable isotope tracers are invaluable for studying the dynamic processes of protein synthesis, breakdown, and amino acid oxidation in vivo. These studies provide insights into whole-body metabolic kinetics and how they are influenced by factors such as diet and disease.

By administering L-Lysine-d8, researchers can trace its incorporation into proteins, providing a measure of protein synthesis rates. The rate of disappearance of the labeled lysine from the free amino acid pool reflects its utilization for protein synthesis and other metabolic processes. The appearance of the label in excretory products, such as in expired CO₂ (after metabolic conversion), can be used to determine the rate of lysine oxidation.

A study on young men investigated whole-body leucine and lysine metabolism using L-[1-¹³C]leucine and L-[α-¹⁵N]lysine to understand the effects of varying dietary protein intake. nih.gov This research demonstrated that changes in protein intake significantly affected leucine and lysine flux, as well as protein synthesis and breakdown. While this study used a different isotope of lysine, the principles of using a labeled tracer to measure whole-body kinetics are directly applicable to studies employing L-Lysine-d8. Such studies are crucial for understanding nutrient requirements and the metabolic adaptations to different physiological and pathological states.

Assessment of Protein Synthesis and Degradation Rates via Isotopic Labeling

One of the primary applications of L-Lysine-d8 is in the measurement of protein turnover—the continuous synthesis and degradation of proteins in the body. nih.gov To measure the rate of protein synthesis, a known amount of L-Lysine-d8 is introduced into a system, often through a primed, constant infusion. Researchers then collect tissue or fluid samples over time and use mass spectrometry to measure the rate at which the labeled L-Lysine-d8 is incorporated into newly synthesized proteins. This allows for the calculation of the fractional synthesis rate (FSR), which represents the percentage of the protein pool that is newly synthesized per unit of time.

Conversely, protein degradation rates can be determined by monitoring the decay of the labeled lysine from the protein pool after the administration of the tracer has ceased. By measuring the rate at which the L-Lysine-d8 enrichment in proteins declines, the fractional breakdown rate (FBR) can be calculated. These measurements provide critical insights into the dynamic balance of protein metabolism in response to various stimuli, such as nutrition, exercise, or disease. Studies have utilized this approach to understand how dietary lysine levels affect protein turnover in tissues like skeletal muscle. nih.gov

Table 1: Illustrative Fractional Synthesis Rates (FSR) of Muscle Protein in Response to Dietary Lysine

| Dietary Group | Dietary Lysine Content (g/kg) | Pectoralis Major FSR (%/day) |

| Lysine Deficient | 6.5 | 18.2 |

| Lysine Adequate | 10.1 | 23.6 |

| Lysine Supplemented | 11.3 | 25.9 |

This table contains representative data adapted from studies in growing chickens to illustrate the application of amino acid tracers in determining protein synthesis rates. nih.gov The values demonstrate how protein synthesis is impacted by the availability of essential amino acids like lysine.

Kinetic Modeling of Lysine Homeostasis and Dynamic Metabolic States

Data derived from L-Lysine-d8 tracer studies are fundamental for developing kinetic models of amino acid metabolism. These mathematical models describe the movement, or flux, of lysine between different compartments in the body, such as the plasma, tissues, and the protein-bound pool. By quantifying the rates of appearance and disappearance of both labeled and unlabeled lysine in these compartments, researchers can construct a comprehensive picture of whole-body and tissue-specific lysine homeostasis.

These kinetic models are crucial for understanding how the body regulates lysine levels and how these dynamics are altered in different conditions. For instance, models can be used to investigate the metabolic fate of lysine, including its catabolism (breakdown) into other products. researchgate.netsemanticscholar.org By tracking the appearance of the deuterium label in downstream metabolites, researchers can elucidate the activity of various lysine degradation pathways. researchgate.netsemanticscholar.org This approach allows for a quantitative analysis of how metabolic control is distributed among different enzymes in a pathway and can help identify rate-limiting steps in lysine metabolism. nih.gov Such models are powerful tools for predicting how metabolic systems will respond to perturbations, such as changes in diet or the presence of disease.

Applications in Biomolecular Structural and Dynamics Studies Via Nuclear Magnetic Resonance Nmr Spectroscopy

Protein Perdeuteration and Selective Labeling with L-Lysine-d8 (dihydrochloride) for NMR Signal Enhancement

In NMR studies of proteins, spectral complexity and rapid signal decay (relaxation) are significant obstacles, particularly for high-molecular-weight systems. Extensive deuteration is a widely used strategy to simplify NMR spectra and minimize the effects of the abundant ¹H nuclei. nih.govresearchgate.net The incorporation of deuterium (B1214612), such as through L-Lysine-d8, enhances the quality of NMR data primarily by attenuating the strong ¹H-¹H homonuclear dipole-dipole interactions that cause line broadening and affect relaxation properties. nih.gov

Perdeuteration, the labeling of a protein with deuterium at all non-exchangeable proton sites, significantly improves the relaxation properties of the remaining protons, thereby increasing sensitivity and resolution in multidimensional NMR experiments. ox.ac.ukunl.pt This is especially beneficial in solution NMR. In solid-state NMR, diluting ¹H nuclei by deuterating surrounding sites simplifies spectra and narrows resonance lines. nih.gov L-Lysine-d8 can be used in conjunction with perdeuteration strategies (e.g., growing proteins in D₂O-based media) or for selective labeling, where only lysine (B10760008) residues are deuterated. This selective approach is crucial for focusing on specific regions of a protein, such as active sites or interaction interfaces where lysine residues play a key functional role.

The successful incorporation of L-Lysine-d8 into a target protein is typically achieved through overexpression in a host organism, most commonly Escherichia coli. Efficient labeling requires specific protocols that maximize the uptake and utilization of the isotope-labeled amino acid.

Key strategies include:

Use of Auxotrophic Strains: Employing E. coli strains that are auxotrophic for lysine (i.e., unable to synthesize their own) ensures that the L-Lysine-d8 provided in the growth medium is the primary source for protein synthesis.

Minimal Media Growth: Proteins are expressed in defined minimal media, such as M9 medium, where the composition of amino acids can be precisely controlled. unl.pt The medium is prepared with D₂O and deuterated glucose as the carbon source for general deuteration, supplemented with L-Lysine-d8 and other necessary protonated amino acids. unl.pt

Controlled Induction: The timing of protein expression induction is critical. Typically, cells are grown to a specific optical density (OD₆₀₀) before adding an inducing agent like isopropyl β-D-1-thiogalactopyranoside (IPTG). nih.gov For selective labeling, the labeled amino acid may be added just before induction to maximize incorporation into the target protein. nih.gov

Below is a table summarizing a general protocol for producing highly deuterated and selectively labeled proteins for NMR studies.

| Step | Procedure | Purpose |

| 1. Culture Initiation | Grow a starter culture of the appropriate E. coli strain in a rich medium (e.g., LB). unl.pt | To generate a sufficient quantity of healthy cells for inoculation. |

| 2. Adaptation to Minimal Medium | Transfer cells to a minimal medium (e.g., M9) prepared with D₂O and deuterated carbon sources. unl.pt | To adapt the cells to the deuterated environment before protein expression. |

| 3. Growth and Induction | Grow the culture to a mid-log phase (e.g., OD₆₀₀ of 0.6-0.8). Add L-Lysine-d8 and other required labeled/unlabeled amino acids, followed by the inducing agent (e.g., IPTG). unl.ptnih.gov | To initiate the synthesis of the target recombinant protein, incorporating the labeled lysine. |

| 4. Cell Harvest and Protein Purification | Harvest the cells by centrifugation after a set period of induction. Purify the target protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography). unl.ptnih.gov | To isolate the labeled protein for subsequent NMR analysis. |

In solid-state NMR, deuteration has a profound impact on spectral quality. The primary benefit arises from the reduction of the dense network of strong ¹H-¹H dipolar couplings, which is a major source of line broadening in solid samples. nih.gov Replacing protons with deuterons, which have a much smaller gyromagnetic ratio, effectively "dilutes" the proton spin system. nih.gov

This dilution leads to several advantages:

Narrower Linewidths: By reducing ¹H-¹H dipolar interactions, deuteration leads to significantly narrower resonance lines, improving spectral resolution. nih.gov While extensive deuteration does not always lead to dramatic line-width differences in all dimensions, it greatly narrows lines in the ¹H-¹⁵N heteronuclear dipolar coupling frequency dimension when effective ¹H-¹H homonuclear decoupling cannot be applied. nih.govresearchgate.net

Improved Relaxation Properties: The reduction in dipolar couplings slows down the transverse relaxation rate (T₂), meaning the NMR signal persists for a longer time. This allows for the use of longer and more complex pulse sequences necessary for multidimensional correlation experiments, which are essential for structure determination. ox.ac.uk

Enhanced Cross-Peak Intensities: In certain experiments, such as mismatched Hartmann-Hahn, perdeuteration can enhance cross-peak intensities by enabling more efficient spin exchange with less polarization being transferred back to carbon-bound protons. researchgate.netnih.gov

The following table highlights the observed effects of deuteration on key NMR parameters in solid-state experiments.

| NMR Parameter | Effect of Deuteration | Rationale |

| ¹H Linewidths | Significant narrowing | Attenuation of strong ¹H-¹H homonuclear dipolar couplings. nih.gov |

| ¹³C Linewidths | Variable; can be narrower | Reduced ¹H-¹³C dipolar interactions and slower ¹³C T₂ relaxation. ox.ac.uk However, some studies report no significant change. nih.gov |

| Transverse Relaxation Time (T₂) | Increased | Slower signal decay due to weaker dipolar coupling networks. ox.ac.uk |

| Spectral Resolution | Improved | Combination of narrower lines and simplified spectra. nih.govox.ac.uk |

Elucidation of Protein Structure-Dynamics-Function Relationships Through Deuterium Labeling

Deuterium labeling is a cornerstone technique for investigating the intricate relationship between a protein's three-dimensional structure, its inherent motions (dynamics), and its biological function. nih.govlongdom.org By monitoring the exchange of hydrogen atoms with deuterium from a solvent, researchers can gain insights into the dynamic nature of proteins with high precision. longdom.org This method, often coupled with mass spectrometry (HDX-MS) or NMR, provides information about solvent accessibility, hydrogen bonding, and local structural flexibility. longdom.org

The rate of hydrogen/deuterium exchange for a protein's backbone amide protons is highly dependent on its local environment. nih.gov Protons in flexible, solvent-exposed regions exchange rapidly, while those buried within stable secondary structures (like α-helices and β-sheets) or involved in strong hydrogen bonds exchange much more slowly. nih.gov By measuring these exchange rates, it is possible to map the dynamic and structural features of a protein. nih.gov

Selective labeling with L-Lysine-d8 allows researchers to probe the local environment and dynamics specifically around lysine residues. This is particularly valuable as lysine side chains are often located on the protein surface and can be involved in critical functions such as enzyme catalysis, protein-protein interactions, and ligand binding. NMR can detect the subtle changes in the chemical shifts and relaxation properties of the deuterated lysine, providing a high-resolution view of its dynamic behavior and its response to functional events like substrate binding or conformational changes. nih.gov

Analysis of Ligand-Protein Interactions and Conformational Dynamics in Deuterated Systems

Understanding how proteins interact with ligands (such as small molecules, drugs, or other proteins) is fundamental to biology and drug discovery. nih.gov Deuterium labeling provides a powerful means to detect and characterize these interactions. When a ligand binds to a protein, it often induces conformational changes and alters the protein's dynamics, not only at the binding site but also at distant, allosteric sites. researchgate.net

These changes can be detected by comparing the hydrogen/deuterium exchange patterns of the protein in its free (unliganded) state versus its ligand-bound state. researchgate.net Typically, regions of the protein that become protected from the solvent upon ligand binding—such as the direct binding interface—will show a reduced rate of deuterium uptake. nist.gov Conversely, regions that become more flexible or exposed due to allosteric effects may show an increased exchange rate. researchgate.net

Using selectively deuterated proteins, such as those labeled with L-Lysine-d8, allows NMR to precisely map these interaction sites. By monitoring the ¹H-¹⁵N HSQC spectra of a ¹⁵N-labeled protein with deuterated lysine residues, researchers can observe chemical shift perturbations for amides near the lysine side chains upon ligand binding. This provides direct evidence of the involvement of specific lysine residues in the interaction and reports on the associated conformational dynamics. This approach is highly sensitive for characterizing protein-ligand interactions, identifying binding modes, and providing mechanistic insights into ligand regulation. nih.govnih.gov

Advanced Analytical Methodologies Utilizing L Lysine D8 Dihydrochloride

Development and Validation of Chromatographic-Mass Spectrometric Assays for Deuterated Analytes

The quantification of deuterated analytes, such as L-Lysine-d8 (dihydrochloride), is pivotal in various research areas, including metabolic studies and pharmacokinetic analyses. The development and validation of robust analytical methods are crucial for obtaining accurate and reliable data. Chromatographic techniques coupled with mass spectrometry have become the gold standard for these applications due to their high selectivity and sensitivity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Methodologies for L-Lysine-d8 (dihydrochloride) Detection

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique for the detection and quantification of L-Lysine-d8. This method combines the separation capabilities of HPLC with the sensitive and selective detection of tandem mass spectrometry.

In a typical HPLC-MS/MS workflow, the sample containing L-Lysine-d8 is first injected into an HPLC system. The separation of L-Lysine-d8 from other sample components is achieved on a chromatographic column. Reversed-phase chromatography is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. The gradient elution, starting with a high percentage of aqueous solvent and gradually increasing the organic solvent content, allows for the separation of compounds based on their hydrophobicity.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed ionization technique for polar molecules like amino acids. In the mass spectrometer, L-Lysine-d8 is first detected based on its specific mass-to-charge ratio (m/z) in the first quadrupole (Q1). Subsequently, this parent ion is fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), provides high specificity and reduces background noise, enabling accurate quantification even in complex biological matrices.

A study on the analysis of lysine (B10760008) metabolites in mouse plasma demonstrated a method that could be adapted for L-Lysine-d8. The chromatographic separation was performed on an Agilent 1260 series HPLC with a binary gradient pump. The analytes were quantified using an ABSciex 5500 Qtrap mass spectrometer with a TurboV source. nih.gov The solvent gradient started with 2% solvent B (100% acetonitrile) and 98% solvent A (0.1% formic acid in H₂O) for 1.3 minutes, followed by a linear increase to 60% B over 7 minutes. nih.gov

| Parameter | Value |

| Chromatography System | Agilent 1260 series HPLC |

| Mass Spectrometer | ABSciex 5500 Qtrap |

| Ionization Source | TurboV |

| Mobile Phase A | 0.1% formic acid in H₂O |

| Mobile Phase B | 100% acetonitrile |

| Initial Gradient | 2% B for 1.3 min |

| Gradient Ramp | to 60% B in 7 min |

| Total Run Time | 15 min |

This table illustrates a typical set of parameters for an HPLC-MS/MS method that could be adapted for the analysis of L-Lysine-d8, based on a method for lysine metabolites. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled with Mass Spectrometry for Polar Metabolite Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique particularly well-suited for the separation of highly polar compounds like L-Lysine-d8, which may exhibit poor retention on traditional reversed-phase columns. researchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous solvent.

The retention mechanism in HILIC involves the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase. As the aqueous component of the mobile phase increases, the analytes are eluted. This technique is highly effective for the analysis of polar metabolites. nih.gov

A study developed a HILIC-MS/MS method for the analysis of 48 endogenous amino acids and related compounds in human plasma, which is directly applicable to the analysis of L-Lysine-d8. mdpi.com The separation was achieved on an XBridge BEH Amide column with a mobile phase gradient. mdpi.com The high organic content of the mobile phase in HILIC is also advantageous for ESI-MS, as it promotes efficient solvent desolvation and analyte ionization, leading to enhanced sensitivity.

| Parameter | Value |

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Column | XBridge BEH Amide (2.1 mm × 150 mm, 3.5 µm) |

| Advantage for L-Lysine-d8 | Enhanced retention of polar analytes |

| Benefit for MS Detection | Improved ionization efficiency due to high organic mobile phase |

This table summarizes the key features and benefits of using HILIC for the analysis of polar compounds like L-Lysine-d8. researchgate.netmdpi.com

Isotope Dilution Quantification Strategies for Enhanced Measurement Precision

Isotope dilution mass spectrometry is a highly accurate method for quantifying analytes in complex samples. This technique involves the addition of a known amount of an isotopically labeled version of the analyte, in this case, L-Lysine-d8, to the sample as an internal standard. creative-proteomics.com Since the isotopically labeled standard is chemically identical to the endogenous analyte, it behaves similarly during sample preparation, chromatography, and ionization.

By measuring the ratio of the mass spectrometric response of the endogenous analyte to that of the isotopically labeled internal standard, precise quantification can be achieved. This approach effectively corrects for variations in sample extraction recovery and matrix effects that can occur during the analytical process.

A stable isotope dilution assay was developed for the accurate quantification of protein-bound Nε-(1-deoxy-d-fructos-1-yl)-l-lysine, demonstrating the power of this technique. The use of a ¹³C-labeled internal standard in combination with LC/MS allowed for the exact quantification with a high recovery rate of 95% and a low detection limit of 5 nmol/mg of protein. acs.orgnih.govtum.de This principle is directly applicable to the use of L-Lysine-d8 for the quantification of endogenous lysine.

Mitigation of Analytical Challenges: Considerations for Ion Suppression and Matrix Effects in Deuterated Samples

A significant challenge in LC-MS/MS analysis is the phenomenon of matrix effects, which can lead to ion suppression or enhancement. longdom.org Matrix effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source. wikipedia.org This can result in inaccurate and imprecise quantification.

The use of a deuterated internal standard like L-Lysine-d8 is a common strategy to compensate for matrix effects. waters.com The assumption is that the analyte and the internal standard will experience the same degree of ion suppression or enhancement, thus keeping their response ratio constant. However, a phenomenon known as differential matrix effects can occur, where the analyte and its deuterated internal standard are affected differently by the matrix. researchgate.net This can be caused by slight differences in their chromatographic retention times due to the deuterium (B1214612) isotope effect. waters.com

To mitigate these challenges, several strategies can be employed:

Thorough Sample Preparation: Techniques like protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE) can be used to remove interfering matrix components before LC-MS/MS analysis. longdom.org

Chromatographic Optimization: Adjusting the chromatographic conditions to achieve better separation of the analyte from matrix components can reduce co-elution and minimize ion suppression. longdom.org

Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the samples can help to account for matrix-induced changes in ionization efficiency. longdom.org

Evaluation of Matrix Effects: It is crucial during method validation to assess matrix effects by comparing the response of the analyte in the presence and absence of the sample matrix. nih.gov

| Challenge | Mitigation Strategy | Rationale |

| Ion Suppression | Improved Sample Cleanup (e.g., SPE) | Removes interfering matrix components that compete for ionization. longdom.org |

| Differential Matrix Effects | Chromatographic Optimization | Separates the analyte and internal standard from co-eluting interferences. longdom.org |

| Inaccurate Quantification | Matrix-Matched Calibration | Compensates for predictable matrix effects by creating a similar ionization environment for standards and samples. longdom.org |

| Variable Matrix Effects | Use of a Co-eluting Stable Isotope-Labeled Internal Standard | The internal standard experiences similar matrix effects as the analyte, allowing for accurate ratio-based quantification. waters.com |

This table outlines common analytical challenges encountered in the analysis of deuterated samples and the corresponding strategies to mitigate them.

Theoretical Considerations and Future Research Directions

Exploring the Influence of Deuterium (B1214612) Isotope Effects on Biochemical Reactions and Biological Systems

The substitution of hydrogen with its heavier, stable isotope deuterium (²H or D) can significantly influence the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect arises from the difference in mass between hydrogen and deuterium, which leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, reactions that involve the breaking of a C-D bond proceed more slowly than those involving a C-H bond. researchgate.netresearchgate.net

The magnitude of the KIE is most pronounced when C-H bond cleavage is the rate-determining step of a reaction. icm.edu.plnih.gov In biological systems, where enzymatic reactions are finely tuned, even small changes in reaction rates can have substantial physiological consequences. iiste.org Research has shown that deuterium enrichment can affect living organisms at multiple levels, from molecules and organelles to entire organisms. nih.govfrontiersin.org These effects can manifest as alterations in cellular metabolism, including changes in glucose metabolism, and can lead to decreased cell proliferation and altered cell morphology. iiste.orgfrontiersin.org

While high concentrations of deuterium can be toxic, its unique properties are harnessed in "heavy drugs," where deuterium substitution at specific molecular positions slows down metabolic breakdown, thereby extending the drug's half-life. researchgate.netresearchgate.net The study of deuterium isotope effects is crucial for accurately interpreting data from tracer studies using compounds like L-Lysine-d8 and for designing new therapeutic agents.

Table 1: Observed Biological Effects of Deuterium Enrichment

| Biological Level | Observed Effect | References |

|---|---|---|

| Molecular | Slower enzymatic reaction rates (Kinetic Isotope Effect) | researchgate.neticm.edu.plnih.gov |

| Stronger hydrogen bonds involving deuterium | iiste.org | |

| Cellular | Altered cellular metabolism (e.g., glucose metabolism) | frontiersin.org |

| Decreased cell proliferation and inhibited cell cycle | frontiersin.org | |

| Altered cell morphology (e.g., increased cell size) | iiste.orgunm.edu | |

| Organismal | Species-specific tolerance limits to heavy water | researchgate.netunm.edu |

Challenges and Limitations in the Application of L-Lysine-d8 (dihydrochloride) in Complex Biological Studies

While a powerful tool, the use of L-Lysine-d8 in complex biological systems is not without its challenges. Accurate and reliable results depend on overcoming potential pitfalls related to isotopic exchange and sample purity.

Isotopic exchange refers to the reaction in which a deuterium atom in a labeled compound is replaced by a hydrogen atom from the surrounding environment, or vice versa. wikipedia.orgmdpi.com In biological systems, which are aqueous environments, protons from water can exchange with deuterium atoms on the tracer molecule. wikipedia.org This is particularly true for deuterium atoms attached to heteroatoms (e.g., in hydroxyl, amine, or carboxylic acid groups), which are known as exchangeable protons. openochem.org

While the deuterium atoms in L-Lysine-d8 are on carbon atoms and are generally considered non-exchangeable under physiological conditions, the potential for exchange, especially during sample preparation and analysis, cannot be entirely dismissed. mdpi.com An even more common issue is "back-exchange," which can occur after an experiment is quenched. wikipedia.org During the analytical process, deuterium atoms that have been incorporated into biological molecules can be replaced by hydrogen atoms from the solvents used, leading to an underestimation of the true labeling extent. Various analytical methods have been developed to correct for this phenomenon to ensure measurement accuracy. wikipedia.org

The reliability of tracer studies heavily relies on the quality of the isotopic tracer itself. Two key factors are isotopic purity and chemical purity.

Isotopic Purity: This refers to the percentage of the labeled compound that contains the desired number of deuterium atoms. For L-Lysine-d8, high isotopic purity ensures that the measured signal is indeed from the d8-labeled molecule and not from molecules with fewer deuterium atoms (d0 to d7). Impurities with lower deuterium content can dilute the isotopic enrichment measurements, leading to inaccuracies in calculating metabolic fluxes or turnover rates. Methods like high-resolution mass spectrometry are used to determine the isotopic purity of labeled compounds. researchgate.net

Chemical Contamination: The presence of unlabeled L-Lysine or other chemical contaminants can severely compromise the results of a tracer study. sir-lab.com Unlabeled lysine (B10760008) will artificially lower the measured isotopic enrichment, while other contaminants can interfere with the analytical detection, particularly in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov For instance, a study on commercially manufactured L-[1-(13)C]lysine found that contamination with the D-isomer of the tracer led to confounding results in urine samples. nih.gov Therefore, ensuring the highest possible chemical purity of L-Lysine-d8 (dihydrochloride) is paramount for obtaining reliable and reproducible research outcomes.

Emerging Research Applications and Methodological Innovations in Deuterated Isotope Tracing

The field of isotope tracing is continually evolving, with new applications and technologies enhancing the power and scope of studies using deuterated compounds like L-Lysine-d8.

Modern biological research is increasingly moving towards a systems-level understanding, integrating data from various "omics" fields. The use of L-Lysine-d8 is being integrated into these multi-omics workflows to provide a dynamic view of biological processes. elifesciences.orgelifesciences.org

By combining stable isotope tracing with proteomics, metabolomics, and transcriptomics, researchers can simultaneously measure the synthesis rates of thousands of proteins, track the flow of metabolites through complex networks, and correlate these dynamic changes with gene expression. elifesciences.orgbiorxiv.orguni-muenchen.de For example, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful proteomics technique that uses labeled amino acids like lysine to quantify differences in protein abundance between different cell populations. L-Lysine-d8 can be used in such studies to measure protein turnover. This integrated approach allows for a more comprehensive understanding of how cellular networks respond to various stimuli or disease states. nih.gov

A significant bottleneck in isotope tracing studies has traditionally been the complexity and time-consuming nature of data analysis. bohrium.com However, recent advancements in analytical instrumentation and software are addressing this challenge.

The development of automated data analysis workflows for hydrogen-deuterium exchange mass spectrometry (HX-MS) is a prime example. nih.govtmc.edu New software tools can now automatically curate and analyze the large datasets generated in these experiments, significantly reducing the time required for manual data mining and improving the reproducibility of results. tmc.eduresearchgate.netnih.gov These automated systems often use data-independent acquisition (DIA) methods, which allow for a more comprehensive collection of fragment ion data, enabling simultaneous confirmation of peptide identity and calculation of deuterium incorporation. bohrium.comnih.govtmc.edu Such high-throughput platforms are making it feasible to apply deuterated isotope tracing to larger and more complex biological questions, including drug discovery and the characterization of large protein complexes. nih.govresearchgate.net

Table 2: Innovations in Deuterated Isotope Tracing

| Innovation Area | Description | Impact on Research |

|---|---|---|

| Multi-Omics Integration | Combining isotope tracing with proteomics, metabolomics, etc. | Provides a systems-level, dynamic view of cellular processes. elifesciences.orgelifesciences.orgbiorxiv.org |

| Automated Data Analysis | Software for automated curation and analysis of MS data. | Reduces analysis time, increases throughput, and improves reproducibility. bohrium.comtmc.eduresearchgate.net |

| High-Throughput Platforms | Use of Data-Independent Acquisition (DIA) in mass spectrometry. | Enables analysis of more complex samples and larger-scale studies. nih.govresearchgate.net |

Conceptual Frameworks for Deuterated Compound Research

The use of deuterated compounds, such as L-Lysine-d8, is foundational to modern biomedical research. Replacing hydrogen with its stable, heavy isotope, deuterium, creates a molecule that is chemically similar to its natural counterpart but physically distinguishable due to its increased mass. This subtle modification provides a powerful, non-radioactive tool for tracing, quantifying, and understanding complex biological systems. The conceptual frameworks built around deuterated compounds have revolutionized the study of metabolic pathways and the discovery of new disease markers.

Contribution to Understanding Fundamental Biological Processes and Metabolic Homeostasis

The introduction of stable isotope tracers (SITs) has been instrumental in elucidating the intricate regulation of biological and physiological functions. Deuterated compounds like L-Lysine-d8 serve as ideal tracers because they are handled by cellular machinery in nearly the same way as their endogenous, non-deuterated forms, yet their heavier mass allows them to be tracked and measured with high precision by mass spectrometry. This allows researchers to move beyond static "snapshot" measurements of metabolite concentrations and gain true dynamic insights into metabolic processes.

Role in Advancing Biomarker Discovery and Validation Methodologies in Basic Research

In the quest for new biomarkers for disease diagnosis, prognosis, and treatment response, deuterated compounds are indispensable tools, particularly in the fields of proteomics and metabolomics. Their primary role is to serve as robust internal standards for quantitative analysis using mass spectrometry (MS).